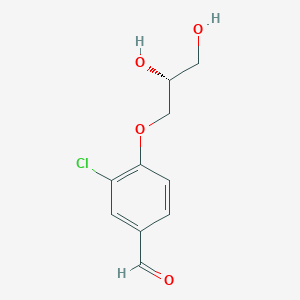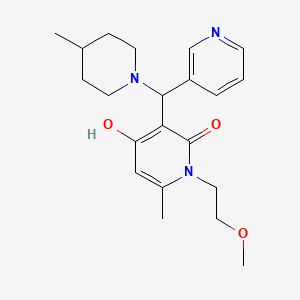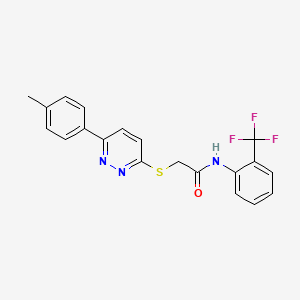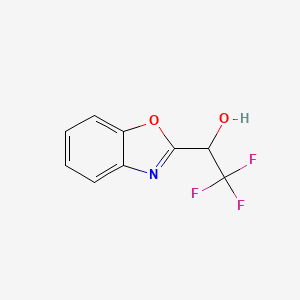
(R)-3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde
Overview
Description
®-3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde core substituted with a chloro group and a dihydroxypropoxy group
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors
Mode of Action
It’s known that similar compounds can undergo self-organisation into coordination polymers when heated . This suggests that the compound may interact with its targets in a similar manner, leading to changes in their structure or function.
Biochemical Pathways
The compound may be involved in various biochemical pathways. For instance, similar compounds have been used in the biosynthesis of 3-hydroxypropionic acid (3-HP), an emerging platform chemical . The compound could potentially affect these pathways and their downstream effects, but more research is needed to confirm this.
Result of Action
Similar compounds have been shown to produce various value-added chemicals through biosynthesis
Action Environment
The action, efficacy, and stability of ®-3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde can be influenced by various environmental factors. For instance, temperature can affect the self-organisation of similar compounds into coordination polymers . Other factors, such as pH and the presence of other chemicals, could also influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ®-3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with ®-2,3-dihydroxypropyl derivatives under specific conditions. One common method includes the use of protecting groups to ensure the selective reaction of functional groups. For instance, the reaction of 3-chloro-4-hydroxybenzaldehyde with ®-2,3-dihydroxypropyl derivatives in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production methods for ®-3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
®-3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-chloro-4-(2,3-dihydroxypropoxy)benzoic acid.
Reduction: Formation of 3-chloro-4-(2,3-dihydroxypropoxy)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
®-3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-hydroxybenzaldehyde: Lacks the dihydroxypropoxy group, making it less versatile in certain applications.
4-(2,3-dihydroxypropoxy)benzaldehyde: Lacks the chloro group, which can affect its reactivity and biological activity.
Uniqueness
®-3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde is unique due to the presence of both the chloro and dihydroxypropoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-4-[(2R)-2,3-dihydroxypropoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4/c11-9-3-7(4-12)1-2-10(9)15-6-8(14)5-13/h1-4,8,13-14H,5-6H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBCRCZEDRZSDA-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)OCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C=O)Cl)OC[C@@H](CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2857318.png)
![2-Chloro-1-(3,5-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-4-yl)ethanone](/img/structure/B2857319.png)
![N'-[(1E)-1-(adamantan-1-yl)ethylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2857320.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}oxolane-3-carboxamide](/img/structure/B2857321.png)
![2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2857322.png)
![2-{[1-(2-Chloro-6-fluorobenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2857323.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2857324.png)

![2-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2857328.png)
![N-[3-(propan-2-yloxy)propyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2857331.png)
![1-N-[3-(Diethylamino)propyl]-4-(piperidine-1-sulfonyl)benzene-1,2-diamine](/img/structure/B2857332.png)


